molecular formula C8H14O2 B14613642 4-Cyclopropyl-4-methoxybutan-2-one CAS No. 59939-10-5

4-Cyclopropyl-4-methoxybutan-2-one

Katalognummer: B14613642
CAS-Nummer: 59939-10-5
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: KGVRLYSFBSDXFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-4-methoxybutan-2-one is an organic compound with the molecular formula C8H14O2 It is characterized by a cyclopropyl group attached to a methoxybutanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-methoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium methoxide in methanol, followed by the addition of butanone under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropyl-4-methoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-4-methoxybutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-4-methoxybutan-2-one involves its interaction with specific molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical environments. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxybutan-2-one: Lacks the cyclopropyl group, making it less reactive.

    Cyclopropylmethyl ketone: Similar structure but without the methoxy group.

    Methoxyacetone: Similar functional groups but different carbon skeleton.

Uniqueness: 4-Cyclopropyl-4-methoxybutan-2-one is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

59939-10-5

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

4-cyclopropyl-4-methoxybutan-2-one

InChI

InChI=1S/C8H14O2/c1-6(9)5-8(10-2)7-3-4-7/h7-8H,3-5H2,1-2H3

InChI-Schlüssel

KGVRLYSFBSDXFS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(C1CC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.